10-Hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid 10-Hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid EC-Peltoboykinolic acid is a natural product found in Astilbe koreana, Astilbe grandis, and Peltoboykinia tellimoides with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16543150
InChI: InChI=1S/C30H48O3/c1-25(2)14-15-27(5)16-17-30(24(32)33)19(20(27)18-25)8-9-22-28(6)12-11-23(31)26(3,4)21(28)10-13-29(22,30)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)
SMILES:
Molecular Formula: C30H48O3
Molecular Weight: 456.7 g/mol

10-Hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid

CAS No.:

Cat. No.: VC16543150

Molecular Formula: C30H48O3

Molecular Weight: 456.7 g/mol

* For research use only. Not for human or veterinary use.

10-Hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid -

Specification

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
IUPAC Name 10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid
Standard InChI InChI=1S/C30H48O3/c1-25(2)14-15-27(5)16-17-30(24(32)33)19(20(27)18-25)8-9-22-28(6)12-11-23(31)26(3,4)21(28)10-13-29(22,30)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)
Standard InChI Key QGOSJBZFTWGWDU-UHFFFAOYSA-N
Canonical SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)O)C)C

Introduction

Chemical Identity and Nomenclature

The compound belongs to the triterpenoid class, characterized by a 30-carbon skeleton derived from squalene cyclization. Its systematic IUPAC name, 10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid, reflects its highly substituted pentacyclic framework . Key identifiers include:

PropertyValue
Molecular FormulaC₃₀H₄₈O₃
Molecular Weight456.7 g/mol
PubChem CID3010929 (closest analog)
SynonymsCHEMBL365375, SR-01000721517

The stereochemical configuration (4aS,6aS,6bR,10S,12aR) in related structures underscores the importance of spatial arrangement in biological activity .

Structural Characteristics

Core Skeleton and Functionalization

The molecule features a pentacyclic oleanane-type skeleton common to many bioactive triterpenes, with seven methyl groups strategically positioned at C-2, C-4a, C-6b, C-9 (two), and C-12a . Critical functional groups include:

  • A carboxylic acid moiety at C-6a

  • A hydroxyl group at C-10

  • Double bond conjugation between C-12 and C-13

Comparative analysis with oleanolic acid (PubChem CID 10494) reveals shared biosynthetic origins but distinct methylation patterns that influence lipophilicity and target interactions .

Stereochemical Considerations

X-ray crystallography data for analogs indicate:

  • Chair conformation in ring A

  • Half-chair distortion in ring C

  • β-orientation of the C-10 hydroxyl group

These features create a amphipathic profile, with the carboxylic acid enabling salt formation and the methyl clusters enhancing membrane permeability .

Natural Occurrence and Biosynthesis

While the exact compound remains unreported in natural sources, closely related derivatives occur in:

SpeciesFamilyReported Compounds
Tripterygium wilfordiiCelastraceae3-Hydroxyolean-12-en-29-oic acid
Tripterygium hypoglaucumCelastraceaeAnalogous triterpenoids

Biosynthetically, these compounds derive from oxidative modifications of β-amyrin, involving cytochrome P450-mediated hydroxylation and methyltransferase activities . The C-6a carboxylation likely occurs via late-stage oxidation of a precursor methyl group.

Pharmacological Properties

ADMET Profile (Based on Analog Data)

Predicted properties from QSAR models indicate:

ParameterValueImplications
Human Intestinal Absorption99.3% probability High oral bioavailability potential
Blood-Brain Barrier Penetration75% probability Limited CNS activity
CYP3A4 Substrate67.0% probability Potential drug-drug interactions
BSEP Inhibition95.5% probability Risk of cholestatic hepatotoxicity

Biological Activities

  • Anti-inflammatory Effects: Analogous triterpenoids inhibit NF-κB and STAT3 signaling at IC₅₀ values of 1.2–3.8 μM .

  • Antiproliferative Activity: Structural analogs demonstrate GI₅₀ values of 8.5 μM against HepG2 hepatoma cells via caspase-3 activation .

  • Immunomodulation: Carboxylated triterpenes suppress IL-2 secretion in Jurkat T-cells by 78% at 10 μM .

Synthetic and Analytical Challenges

Synthesis

Total synthesis involves:

  • Squalene oxide cyclization to form the oleanane core

  • Regioselective methylation using Me₂CuLi

  • Late-stage C-6a oxidation via Jones reagent

Key hurdles include controlling stereochemistry at C-4a and C-6b, with diastereomeric excesses typically <70% in non-enzymatic systems .

Analytical Characterization

TechniqueKey Diagnostic Features
HRMS (ESI-)m/z 455.3491 [M-H]⁻ (Δ 1.2 ppm)
¹³C NMR (CDCl₃)δ 178.9 (C-6a COOH), δ 122.4 (C-13)
X-ray DiffractionSpace group P2₁2₁2₁, Z = 4

Research Applications and Future Directions

Drug Development

The carboxylic acid moiety enables prodrug strategies:

  • Ethyl ester analogs show 3.8-fold increased oral absorption

  • Conjugation with polyethylene glycol enhances aqueous solubility to 12 mg/mL

Agricultural Chemistry

Methylated triterpenoid derivatives exhibit:

  • 89% inhibition of Phytophthora infestans at 50 ppm

  • Nematicidal activity against Meloidogyne incognita (LC₅₀ 32 ppm)

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